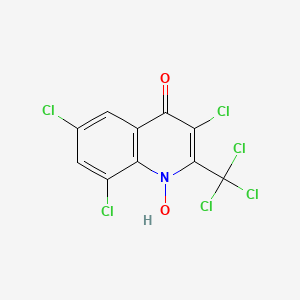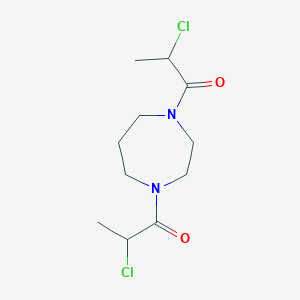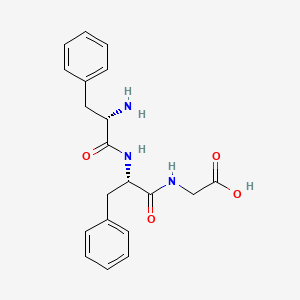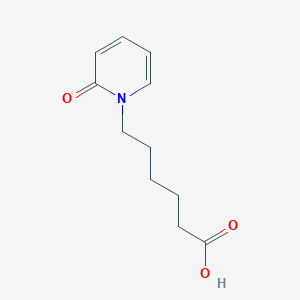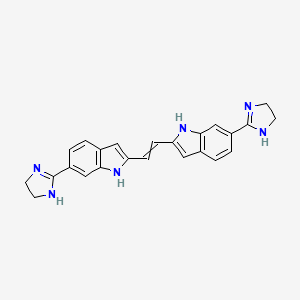
1H-Indole, 2,2'-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is a complex organic compound that features both indole and imidazole moieties Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while imidazole is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- typically involves the formation of both indole and imidazole rings followed by their coupling. Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . For indole synthesis, Fischer indole synthesis is widely used .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
2,2’-(Azobis(1-methylethylidene))bis(4,5-dihydro-1H-imidazole): Another compound featuring imidazole rings.
Uniqueness
1H-Indole, 2,2’-(1,2-ethenediyl)bis[6-(4,5-dihydro-1H-imidazol-2-yl)- is unique due to its combined indole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
75746-30-4 |
|---|---|
Formule moléculaire |
C24H22N6 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]ethenyl]-1H-indole |
InChI |
InChI=1S/C24H22N6/c1-3-17(23-25-7-8-26-23)13-21-15(1)11-19(29-21)5-6-20-12-16-2-4-18(14-22(16)30-20)24-27-9-10-28-24/h1-6,11-14,29-30H,7-10H2,(H,25,26)(H,27,28) |
Clé InChI |
IOVATJAOKLNFKP-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C=CC4=CC5=C(N4)C=C(C=C5)C6=NCCN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


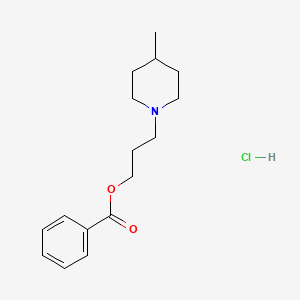
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

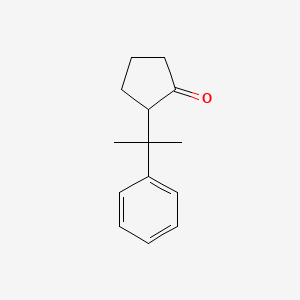
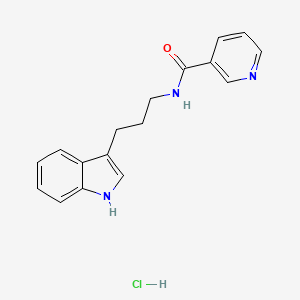
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
